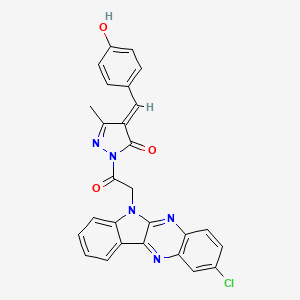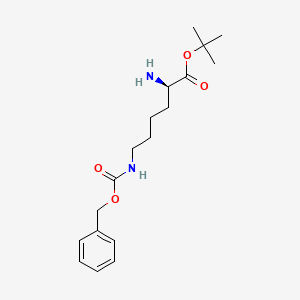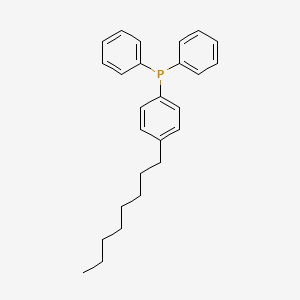
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a unique structure combining indoloquinoxaline, pyrazolone, and hydroxybenzylidene moieties
Méthodes De Préparation
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the indoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Condensation with pyrazolone: The acetylated product is reacted with 4-hydroxybenzylidene-3-methyl-1H-pyrazol-5(4H)-one under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used.
Applications De Recherche Scientifique
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one include other indoloquinoxaline derivatives and pyrazolone-based compounds These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
119457-13-5 |
|---|---|
Formule moléculaire |
C27H18ClN5O3 |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C27H18ClN5O3/c1-15-20(12-16-6-9-18(34)10-7-16)27(36)33(31-15)24(35)14-32-23-5-3-2-4-19(23)25-26(32)30-21-11-8-17(28)13-22(21)29-25/h2-13,34H,14H2,1H3/b20-12+ |
Clé InChI |
SGXIDOYWNZZUNI-UDWIEESQSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)

![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)

